molecular formula C27H26N4O7S2 B2862820 ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851977-69-0

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2862820
CAS No.: 851977-69-0
M. Wt: 582.65
InChI Key: JXOAJXQCPVHCKL-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused heterocyclic core combining thiophene and pyridazine rings. Key structural features include:

  • 4-Methoxyphenyl substituent at position 3, contributing electron-donating effects that may influence aromatic interactions in biological targets.
  • 4-(Pyrrolidine-1-sulfonyl)benzamido group at position 5, introducing a sulfonamide moiety linked to a pyrrolidine ring, which is often associated with improved pharmacokinetic properties and target binding affinity .

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O7S2/c1-3-38-27(34)23-21-16-39-25(22(21)26(33)31(29-23)18-8-10-19(37-2)11-9-18)28-24(32)17-6-12-20(13-7-17)40(35,36)30-14-4-5-15-30/h6-13,16H,3-5,14-15H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOAJXQCPVHCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions

    Formation of Thieno[3,4-d]pyridazine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and a suitable dicarbonyl compound under acidic or basic conditions.

    Functional Group Introduction:

    Sulfonylation and Amidation: The final steps involve the sulfonylation of the benzoyl group with pyrrolidine and the amidation reaction to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in research to understand its effects on cellular processes and pathways.

    Drug Development: The compound serves as a lead molecule for the development of new drugs targeting specific diseases.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs from the evidence, focusing on structural motifs, synthetic strategies, and inferred bioactivities:

Compound Core Structure Key Substituents Synthetic Yield Inferred Bioactivity Reference
Target Compound Thieno[3,4-d]pyridazine Ethyl carboxylate, 4-methoxyphenyl, 4-(pyrrolidine-1-sulfonyl)benzamido Not reported Potential kinase inhibition or antimicrobial activity (inferred)
4-(2-Oxo-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoic acid (8) Pyrrolidin-2-one Thioxo-oxadiazole, benzoic acid 66% Antibacterial (via thioxo-oxadiazole moiety)
Methyl 4-(4-(2-acetylhydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)benzoate (9) Pyrrolidin-2-one Acetyl hydrazine, methyl benzoate 82% Hydrazine derivatives often exhibit antimicrobial activity
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) Pyrazolo[3,4-d]pyrimidine Fluoro-substituted chromenone, isopropyl benzamide 28% Kinase inhibition (chromenone core common in kinase targets)

Key Observations:

Core Heterocycles: The thieno[3,4-d]pyridazine core (target compound) is distinct from pyrrolidin-2-one (compound 8, 9) and pyrazolo[3,4-d]pyrimidine (example 53). Thienopyridazines are less explored but share electronic similarities with pyridazine-based kinase inhibitors . Pyrazolo[3,4-d]pyrimidine derivatives (example 53) are well-documented in kinase inhibition due to their planar aromatic systems, which facilitate ATP-binding pocket interactions .

Substituent Effects: The pyrrolidine-1-sulfonyl group in the target compound contrasts with the thioxo-oxadiazole in compound 6. Fluorinated substituents (example 53) improve lipophilicity and bioavailability, whereas the 4-methoxyphenyl group in the target compound may enhance π-π stacking .

Synthetic Accessibility: The lower yield (28%) in example 53 highlights challenges in introducing fluorinated chromenone groups, whereas pyrrolidinone derivatives (compounds 8, 9) achieve higher yields (66–82%) due to optimized condensation protocols .

Research Implications and Gaps

  • Tools like Hit Dexter 2.0 () could prioritize testing for promiscuous binding or toxicity risks .
  • Lumping Strategies : As per , lumping structurally similar compounds (e.g., sulfonamide derivatives) could streamline property prediction in drug discovery pipelines .

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